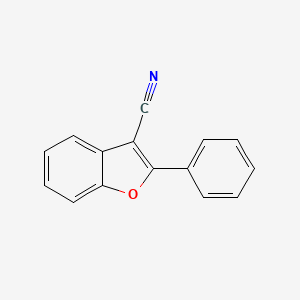
5-Amino-3-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an amino group at the 5-position and a 3-chloro-2-methylphenyl group at the 3-position of the triazole ring, making it a unique and potentially valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylbenzohydrazide with an appropriate nitrile or amidine under acidic or basic conditions to form the triazole ring. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
化学反応の分析
Types of Reactions
5-Amino-3-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the triazole.
Reduction: Amino derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
5-Amino-3-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-Amino-3-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with biological macromolecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied.
類似化合物との比較
Similar Compounds
- 5-Amino-3-(2-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(3-methylphenyl)-1H-1,2,4-triazole
Comparison
Compared to similar compounds, 5-Amino-3-(3-chloro-2-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This combination can influence the compound’s reactivity, biological activity, and overall properties. For example, the chloro group can enhance the compound’s electrophilicity, while the methyl group can affect its hydrophobicity and steric interactions.
特性
分子式 |
C9H9ClN4 |
|---|---|
分子量 |
208.65 g/mol |
IUPAC名 |
5-(3-chloro-2-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9ClN4/c1-5-6(3-2-4-7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChIキー |
HXSAMHSMIPKWPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)C2=NC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676024.png)






![4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)



![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)


